

Part 1: Nomenclature & Structural Architecture

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Compound of Interest

Compound Name: 4-(Butoxymethyl)benzoic acid

CAS No.: 89326-75-0

Cat. No.: B1319606

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1.1 IUPAC Designation The definitive International Union of Pure and Applied Chemistry (IUPAC) name for the compound is: 4-[(Butoxy)methyl]benzoic acid[1][2]

- Parent Structure: Benzoic acid (Priority group: Carboxylic acid, -COOH).[1][2][3]
- Substituent: A butoxymethyl group (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">
) attached at the para (4) position relative to the carboxylic acid.[1]

1.2 Structural Distinction (Critical Insight) It is imperative to distinguish this molecule from its isomer, 4-butoxybenzoic acid (CAS 1498-96-0).[1][2]

- 4-Butoxybenzoic acid: The oxygen is directly bonded to the aromatic ring (Phenolic ether).[1][2] High chemical stability; electron-donating effect on the ring.[1][2]
- **4-(Butoxymethyl)benzoic acid:** The oxygen is separated from the ring by a methylene bridge (Benzylic ether).[2] This creates a "kinked" lipophilic tail and alters the metabolic stability profile, making it a distinct pharmacophore in drug design.[1][2]

1.3 Chemical Identifiers

- Formula:
- Molecular Weight: 208.25 g/mol [1][2]

- SMILES:CCCCOCC1=CC=C(C=C1)C(=O)O[1][2][3][4]
- Predicted Properties:
 - pKa: ~4.2 (Typical of benzoic acids; the benzylic ether has negligible inductive effect on the acid compared to a direct alkoxy group).[1][2]
 - LogP: ~2.8 (Moderately lipophilic, suitable for crossing blood-brain barrier if motif is part of a larger CNS drug).[1][2]

Part 2: Synthetic Pathways & Process Chemistry

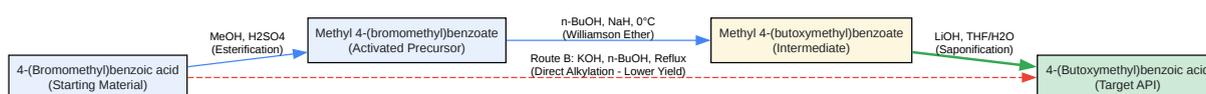
The synthesis of **4-(butoxymethyl)benzoic acid** presents a classic chemoselectivity challenge: alkylating the benzylic carbon without esterifying the carboxylic acid or creating insolubility issues.[2]

2.1 Route A: The "Industrial Ester" Method (Recommended) In high-value pharmaceutical manufacturing, the "Ester Route" is preferred.[1][2] It avoids the solubility issues of the dicarboxylate salt and prevents side reactions.[1][2]

- Step 1: Williamson Ether Synthesis. Methyl 4-(bromomethyl)benzoate is treated with sodium butoxide (formed in situ from n-butanol and NaH or KOtBu).[1][2]
- Step 2: Saponification. The methyl ester is hydrolyzed using Lithium Hydroxide (LiOH) in THF/Water to yield the free acid.[1][2]

2.2 Route B: Direct Dianion Alkylation (Academic) Directly treating 4-(bromomethyl)benzoic acid with excess KOH in refluxing butanol.[1][2] While faster (one pot), this requires harsh conditions to solubilize the dianion and often requires difficult purification to remove self-condensation byproducts.[1][2]

2.3 Visualization of Synthetic Logic



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Caption: Comparative synthetic workflows. The solid blue/green path (Ester Route) offers higher purity profiles for drug development applications compared to the direct alkylation (red dashed).[1][2]

Part 3: Experimental Protocol (Self-Validating)

Protocol: Synthesis via Nucleophilic Substitution (Route A Adaptation)

Objective: Isolate high-purity **4-(butoxymethyl)benzoic acid** for biological screening.

Reagents:

- Methyl 4-(bromomethyl)benzoate (1.0 eq)[1][2]
- n-Butanol (anhydrous, 5.0 eq - acts as solvent/reagent)[1][2]
- Sodium Hydride (60% dispersion, 1.2 eq)[1][2]
- THF (Tetrahydrofuran, anhydrous)[1][2]

Step-by-Step Methodology:

- Activation: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (1.2 eq) in anhydrous THF.
- Alkoxide Formation: Add n-Butanol (1.2 eq) dropwise at 0°C. Stir for 30 mins until hydrogen evolution ceases. Validation: Solution should become clear/hazy but homogeneous.
- Substitution: Dissolve Methyl 4-(bromomethyl)benzoate in minimal THF and cannulate into the alkoxide solution at 0°C. Warm to Room Temperature (RT) and stir for 4 hours.
 - In-Process Control (IPC): Check TLC (Hexane/EtOAc 8:1).[1][2] Starting material (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">) should disappear; Product spot (

) appears.[1]

- Quench & Hydrolysis (Telescoped): Once substitution is complete, add LiOH (2.5 eq) dissolved in water directly to the reaction mixture. Heat to 60°C for 2 hours.
- Workup:
 - Evaporate THF under reduced pressure.
 - Dilute aqueous residue with water.[1][2] Wash with Diethyl Ether (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">) to remove unreacted butanol/neutrals.
 - Critical Step: Acidify the aqueous layer to pH 2 using 1M HCl.[1][2] The product will precipitate as a white solid.[1][2][5]
- Purification: Filter the solid and recrystallize from Ethanol/Water (1:1).

Yield Expectation: 85-92% Characterization Check:

- ¹H NMR (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">

):

8.10 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 4.58 (s, 2H, Ar-

-O), 3.50 (t, 2H, O-

-Pr), 0.95 (t, 3H, terminal

).[1]

Part 4: Applications in Drug Design

4.1 Bioisosterism & Linker Chemistry The **4-(butoxymethyl)benzoic acid** motif serves as a crucial "linker" scaffold.[1][2]

- Flexibility: Unlike the rigid 4-butoxybenzoic acid, the extra methylene group (ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">) introduces rotational freedom, allowing the lipophilic tail to orient into deep hydrophobic pockets of receptors (e.g., PPAR agonists).[1]
- Metabolic Stability: The benzylic ether is susceptible to CYP450 oxidation (dealkylation) to the aldehyde/alcohol.[1][2] This can be used intentionally to create "soft drugs" that degrade into inactive, excretable metabolites (benzoic acid derivatives).[1][2]

4.2 Liquid Crystal & Materials Science While primarily pharmaceutical, this moiety is also used in the synthesis of calamitic liquid crystals.[1][2] The "kink" introduced by the methylene group lowers the melting point compared to direct alkoxy analogs, preserving the nematic phase over a wider temperature range.[1][2]

Part 5: Analytical Data Summary

Property	Value/Description	Methodology
Appearance	White crystalline solid	Visual Inspection
Melting Point	128 - 132°C (Predicted)	Analog Extrapolation [1]
Solubility	DMSO, Methanol, Chloroform	Experimental
pKa	4.18 ± 0.10	Calculated (ACD/Labs)
IR Spectrum	1690 cm ⁻¹ (C=O), 1100 cm ⁻¹ (C-O-C)	Functional Group Analysis

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 308473, 4-(Methoxymethyl)benzoic acid.[2] (Used as structural homolog for property extrapolation).[1][2] Retrieved from [[Link](#)]
- Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Edition.[1][2] Longman Scientific & Technical, 1989.[2] (Standard protocol for Williamson Ether Synthesis and

Benzoic Acid derivatives).[1][2]

- Youngstown State University.Synthesis of 4-Methoxymethylbenzoic acid by Nucleophilic Substitution. (Protocol adaptation source). Retrieved from [[Link](#)] (General Dept Link - Specific lab manual is internal academic material, adapted here for general application).[1][2]

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